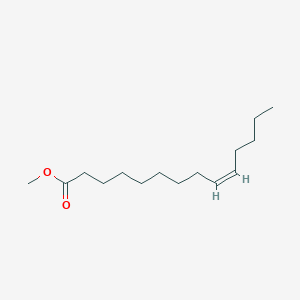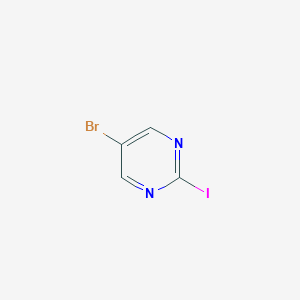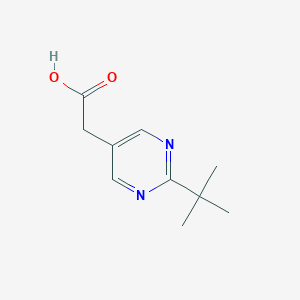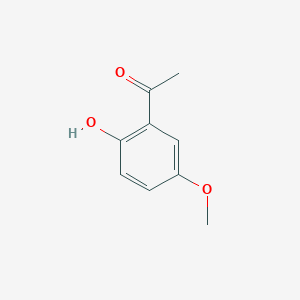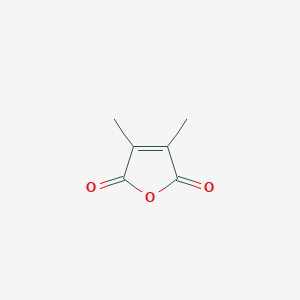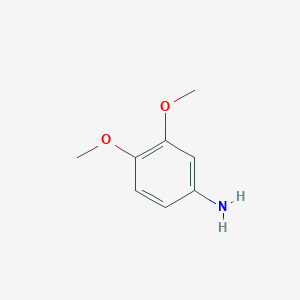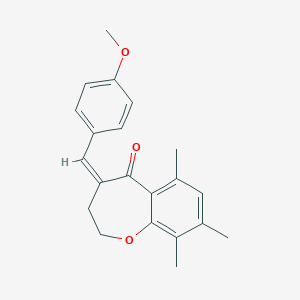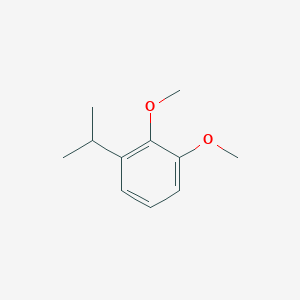
5,7-Dihydroxytryptamine creatinine sulfate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxytryptamine creatinine sulfate salt is a neurotoxin that is relatively selective for serotonergic terminals in adults. It is known for causing long-lasting destruction of serotonergic neurons when administered neonatally. This compound is often used in scientific research to study the serotonergic system and its effects on behavior and physiology .
准备方法
The synthesis of 5,7-Dihydroxytryptamine creatinine sulfate salt involves several steps. The compound is typically synthesized from tryptamine derivatives through a series of chemical reactions, including hydroxylation and sulfonation. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
化学反应分析
5,7-Dihydroxytryptamine creatinine sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
5,7-Dihydroxytryptamine creatinine sulfate salt has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.
Biology: It is used to investigate the role of serotonergic neurons in various biological processes, including behavior and physiology.
Medicine: It is used in research to understand the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 5,7-Dihydroxytryptamine creatinine sulfate salt involves its selective destruction of serotonergic neurons. This compound is taken up by serotonergic terminals and causes oxidative stress, leading to neuronal damage and cell death. The molecular targets and pathways involved include the serotonin transporter and various intracellular signaling pathways that regulate cell survival and apoptosis .
相似化合物的比较
5,7-Dihydroxytryptamine creatinine sulfate salt is unique in its selective neurotoxicity for serotonergic neurons. Similar compounds include:
6-Hydroxydopamine: A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons.
5,6-Dihydroxytryptamine: A compound similar to 5,7-Dihydroxytryptamine but with different hydroxylation patterns, affecting its selectivity and potency.
7-Hydroxyserotonin: Another tryptamine derivative with different biological activities and applications
These compounds are used in various research applications to study different aspects of neuronal function and neurotoxicity.
属性
CAS 编号 |
39929-27-6 |
|---|---|
分子式 |
C14H21N5O7S |
分子量 |
403.41 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1H-indole-5,7-diol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI 键 |
BXYXUOWJXUUTQZ-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O |
手性 SMILES |
CN1CC(=O)N=C1[NH3+].C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)[O-] |
规范 SMILES |
CN1CC(=O)NC1=N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O |
同义词 |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol and sulfuric acid; 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol sulfate; 3-(2-Aminoethy |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


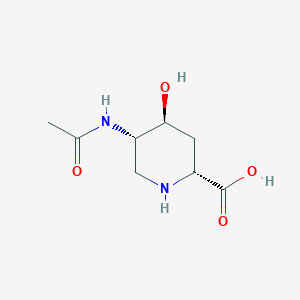
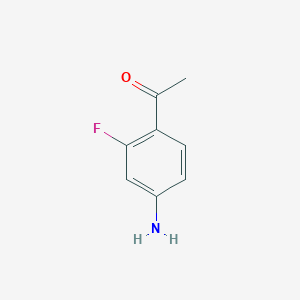
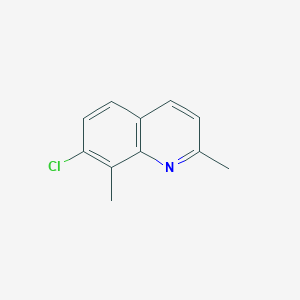
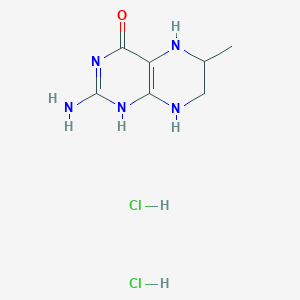
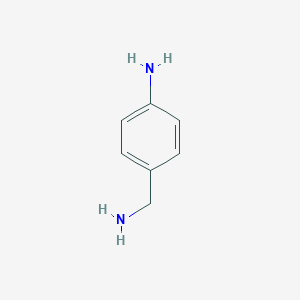
![3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48910.png)
